2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Overview
Description
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile” is an organic boron compound . It is commonly used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is also used as a synthesis reagent for boronic esters .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . A specific synthesis process involves a mixture of compound 303, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi(1,3,2-dioxaborolane), potassium acetate, and bis(triphenylphosphine)palladium(II) chloride in anhydrous dioxane .Molecular Structure Analysis
The molecular formula of this compound is C12H19BN2O3 . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
This compound is often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It plays a crucial role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The compound is a colorless liquid at room temperature and is relatively stable . Its molecular weight is 235.09 . The refractive index is 1.4096 and the density is 0.9642 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystallography : Compounds structurally related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile have been synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. These compounds were analyzed using density functional theory (DFT) for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).
Molecular Structure Optimization : The molecular structures of similar compounds have been optimized using DFT, showing consistency with structures determined by single crystal X-ray diffraction. This approach aids in understanding the conformation and physicochemical properties of these compounds (Huang et al., 2021).
Chemical Modification and Applications
Modifying Aroylhydrazone Prochelators : Research on modifying compounds like 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile for hydrolytic stability has been conducted. These modifications aim to improve cytoprotection against oxidative stress (Wang & Franz, 2018).
Development of Fluorescence Probes : The boronate esters related to this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, showcasing their potential in analytical chemistry applications (Lampard et al., 2018).
Pharmaceutical Research
Antiprotozoal Activity : Compounds structurally similar have been synthesized and evaluated for antiprotozoal activity, indicating their potential use in developing new pharmaceutical agents (Ismail et al., 2003).
Synthesis of Pharmacologically Active Indoles : These compounds have been used as intermediates in the synthesis of indoles, which are significant in pharmacological research for their anti-inflammatory and antispasmodic activities (Hishmat et al., 1999).
Material Science
- Conjugated Polyelectrolytes : Anionically functionalized polyfluorene-based conjugated polyelectrolytes have been synthesized using boronic esters similar to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, showing application potential in material science (Stay & Lonergan, 2013).
Safety And Hazards
This compound is moisture sensitive . It should be stored away from oxidizing agents and ignition sources . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It is also important to wear appropriate protective equipment such as gloves, eyeshields, and protective clothing when handling this compound .
Future Directions
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis but also has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(17-5)16-8-10/h6,8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHBYJKXYDCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674767 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | |
CAS RN |
1073354-05-8 | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-methoxypyridine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.